

CHF-6366 target binding affinity and selectivity

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Compound of Interest

Compound Name: CHF-6366

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An In-depth Technical Guide on the Target Binding Affinity and Selectivity of **CHF-6366**

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHF-6366 is a novel inhaled "super soft" dual pharmacology Muscarinic Antagonist and β 2-Adrenergic Receptor Agonist (MABA) developed for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). Its design incorporates two distinct pharmacophores intended to provide synergistic bronchodilation by simultaneously blocking M3 muscarinic receptors and activating β 2-adrenergic receptors in the airways. A key feature of its "super soft" design is the inclusion of a metabolic liability, allowing for potent local activity in the lungs with rapid systemic metabolism to less active and quickly eliminated fragments, thereby minimizing systemic side effects. This document provides a comprehensive overview of the target binding affinity and selectivity profile of **CHF-6366**, based on available preclinical data. Detailed experimental methodologies are provided for the key assays, and signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action.

Target Binding Affinity

CHF-6366 is characterized by high-affinity binding to its primary targets: the human M3 muscarinic receptor and the human β 2-adrenergic receptor. The binding affinities are summarized in the table below.

Target Receptor	Parameter	Value	Reference
Human M3 Muscarinic Receptor	pKi	10.4	[1][2]
Human β 2-Adrenergic Receptor	pKi	11.4	[1][2]

pKi is the negative logarithm of the inhibition constant (Ki), with a higher value indicating stronger binding affinity.

Selectivity Profile

A comprehensive understanding of a drug candidate's selectivity is crucial for predicting its potential for off-target effects. **CHF-6366** has been profiled against other related receptors to determine its selectivity.

Muscarinic Receptor Subtype Selectivity

While specific pKi values for other muscarinic receptor subtypes (M1, M2, M4, M5) are not explicitly detailed in the readily available literature, the primary focus of its development has been on its potent M3 antagonism.

Adrenergic Receptor Subtype Selectivity

Similarly, a detailed selectivity profile against other β -adrenergic receptor subtypes (β 1, β 3) is not extensively published. The high pKi for the β 2 receptor suggests a strong preference for this subtype, which is desirable for achieving targeted bronchodilation with minimal cardiac side effects (typically associated with β 1 receptor activation).

Other Receptors

CHF-6366 has been shown to be a weak inhibitor of calcium channels, with an IC50 value in the micromolar range, suggesting a low potential for off-target effects related to calcium channel modulation at therapeutic concentrations.[1][2]

Off-Target	Parameter	Value	Reference
Calcium Channel	IC50	~50 μ M	[1][2]

IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

The binding affinity of **CHF-6366** to its target receptors is determined using standard in vitro pharmacological assays.

Radioligand Binding Assay for Muscarinic and β 2-Adrenergic Receptors

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.

Objective: To determine the inhibition constant (K_i) of **CHF-6366** for the M3 muscarinic and β 2-adrenergic receptors.

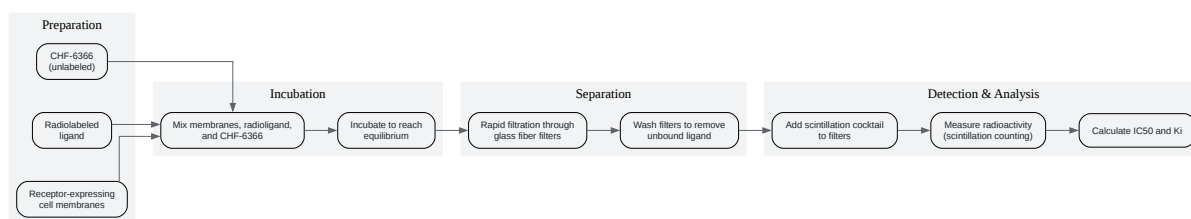
General Principle: This is a competitive binding assay where the ability of unlabeled **CHF-6366** to displace a known radiolabeled ligand from the receptor is measured. The concentration of **CHF-6366** that displaces 50% of the radioligand (IC50) is determined and then converted to the inhibition constant (K_i) using the Cheng-Prusoff equation.

Materials:

- Cell membranes expressing the target receptor (e.g., CHO-K1 cells transfected with the human M3 receptor or β 2-adrenergic receptor).
- Radiolabeled ligand (e.g., [3H]-N-methylscopolamine for M3 receptors, [3H]-CGP-12177 for β 2-adrenergic receptors).
- Unlabeled **CHF-6366** at various concentrations.
- Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

- Glass fiber filters.
- Scintillation cocktail.
- Scintillation counter.

Workflow:



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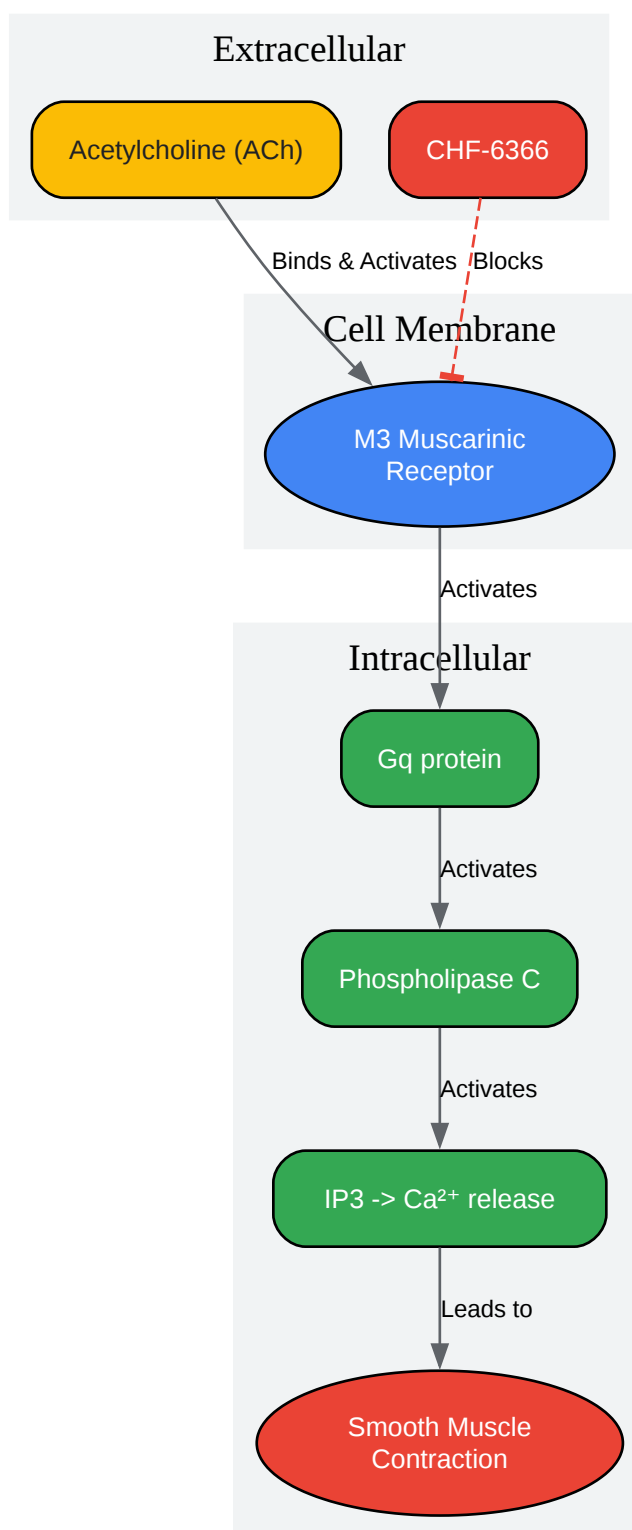
Workflow for Radioligand Binding Assay.

Signaling Pathways

CHF-6366 exerts its therapeutic effect by modulating two distinct G-protein coupled receptor (GPCR) signaling pathways in airway smooth muscle cells.

M3 Muscarinic Receptor Antagonism

Acetylcholine (ACh) released from parasympathetic nerves binds to M3 muscarinic receptors on airway smooth muscle, leading to bronchoconstriction. **CHF-6366** acts as a competitive antagonist at these receptors, blocking the action of ACh and thereby preventing bronchoconstriction.



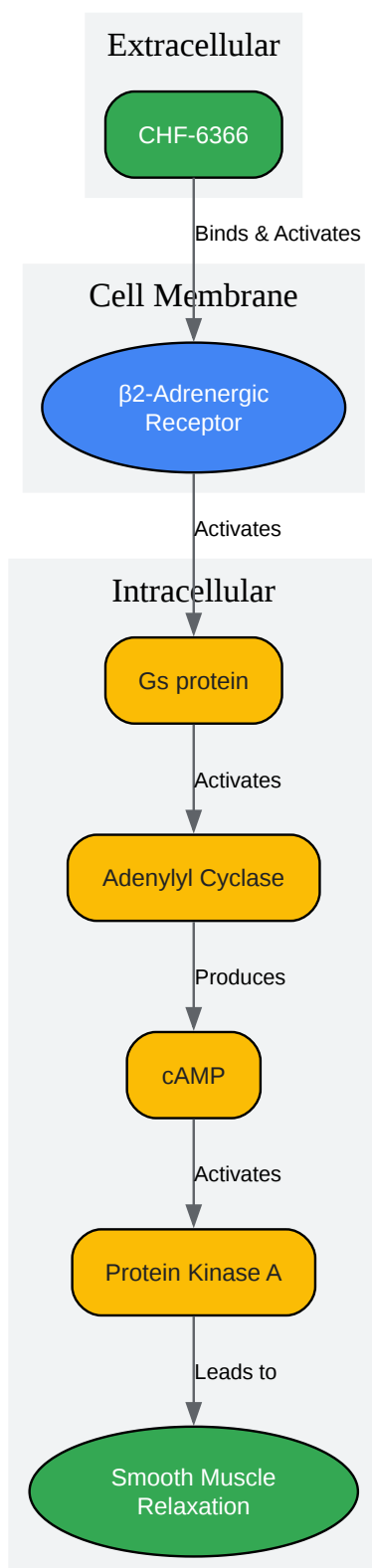
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M3 Muscarinic Receptor Antagonism by **CHF-6366**.

β2-Adrenergic Receptor Agonism

CHF-6366 acts as an agonist at β2-adrenergic receptors on airway smooth muscle cells.

Activation of these receptors initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.



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β_2 -Adrenergic Receptor Agonism by **CHF-6366**.

Conclusion

CHF-6366 is a potent dual-acting MABA with high affinity for the human M3 muscarinic and β 2-adrenergic receptors. Its "super soft" drug design principle aims to maximize local efficacy in the lungs while minimizing systemic exposure and potential side effects. The data presented in this guide underscore the promising preclinical profile of **CHF-6366** as a targeted therapy for obstructive respiratory diseases. Further investigation into its selectivity against a broader panel of receptors will provide a more complete understanding of its pharmacological profile.

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